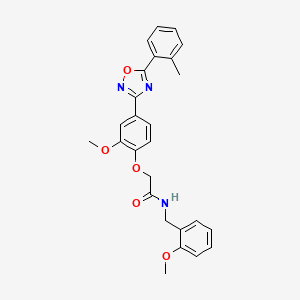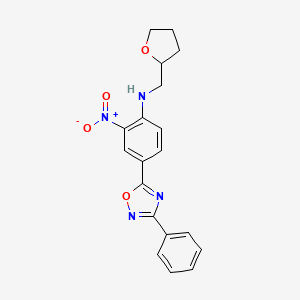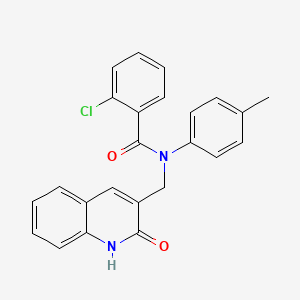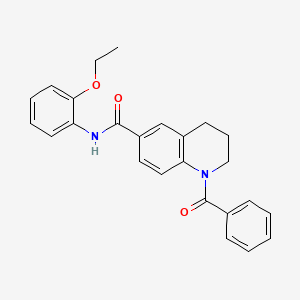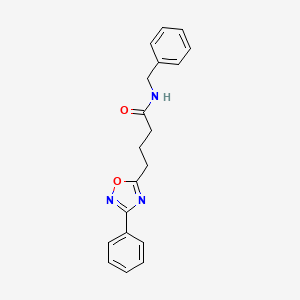
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PBOX-15 and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the activation of the mitochondrial apoptotic pathway in cancer cells. PBOX-15 induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. In neuroscience, PBOX-15 has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PBOX-15 induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neuroscience, PBOX-15 has anxiolytic and antidepressant effects, reduces stress-induced behaviors, and modulates the levels of neurotransmitters. In imaging, PBOX-15 is a fluorescent probe that can selectively bind to amyloid-beta plaques in Alzheimer's disease, allowing for their detection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for cancer cells, making it a potential candidate for cancer therapy. Another advantage is its anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders. One limitation is the lack of clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of PBOX-15 derivatives with improved selectivity and efficacy. Another direction is the investigation of its potential application in other fields such as infectious diseases and inflammation. Additionally, the development of imaging techniques using PBOX-15 derivatives for the detection of other diseases is an area of future research.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields such as cancer research, neuroscience, and imaging. Its selective induction of apoptosis in cancer cells, anxiolytic and antidepressant effects, and fluorescent properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been achieved using different methods. One of the methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-4-bromobutanamide in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential application in various fields such as cancer research, neuroscience, and imaging. In cancer research, PBOX-15 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a potential candidate for cancer therapy. In neuroscience, PBOX-15 has been shown to have anxiolytic and antidepressant effects in animal models. In imaging, PBOX-15 has been used as a fluorescent probe for the detection of amyloid-beta plaques in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17(20-14-15-8-3-1-4-9-15)12-7-13-18-21-19(22-24-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYDOAWJARQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

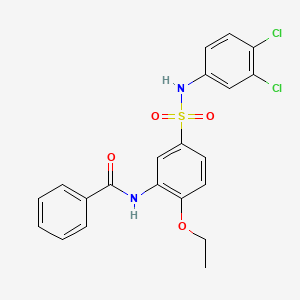
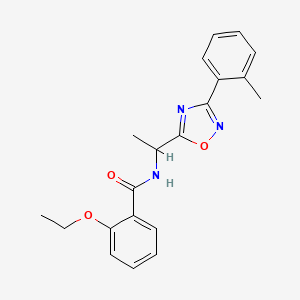
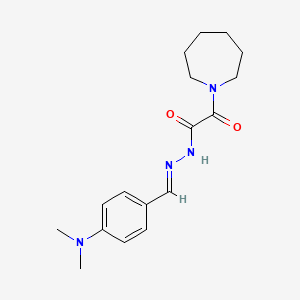
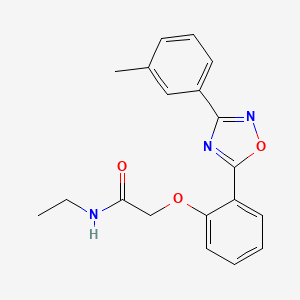
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
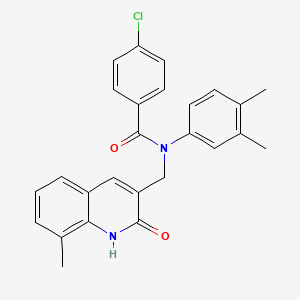
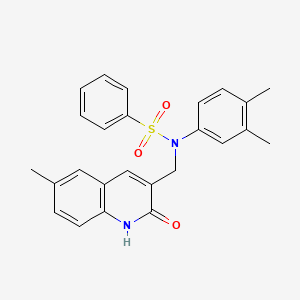
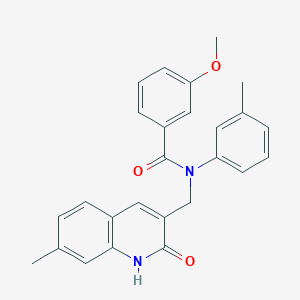

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
